Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester is an organophosphorus compound with the molecular formula C_10H_22NO_3PS_2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of phosphorodithioic acid and contains both diethylamino and oxoethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester typically involves the reaction of phosphorodithioic acid with diethylamino and oxoethyl reagents under controlled conditions. One common method involves the reaction of phosphorus pentasulfide with ethanol to produce diethyl dithiophosphate, which is then further reacted with diethylamino and oxoethyl compounds to yield the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding phosphorodithioate.
Substitution: The ester can participate in substitution reactions, where the diethylamino or oxoethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
Major products formed from these reactions include phosphorothioates, phosphorodithioates, and substituted derivatives, depending on the specific reaction pathway and reagents used.
Scientific Research Applications
Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes, leading to changes in cellular pathways and processes. Its effects are mediated through the formation of covalent bonds with target molecules, altering their structure and function.
Comparison with Similar Compounds
Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester can be compared with other similar compounds, such as:
Diethyl dithiophosphate: A simpler derivative of phosphorodithioic acid with similar chemical properties but lacking the diethylamino and oxoethyl groups.
Phosphorothioates: Compounds with similar phosphorus-sulfur bonds but different substituents, leading to variations in reactivity and applications.
Organophosphates: A broader class of compounds that includes phosphorodithioic acid derivatives, known for their use in pesticides and other industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
37744-81-3 |
---|---|
Molecular Formula |
C10H22NO3PS2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-diethoxyphosphinothioylsulfanyl-N,N-diethylacetamide |
InChI |
InChI=1S/C10H22NO3PS2/c1-5-11(6-2)10(12)9-17-15(16,13-7-3)14-8-4/h5-9H2,1-4H3 |
InChI Key |
TVFXFQRFCPWSFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSP(=S)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.